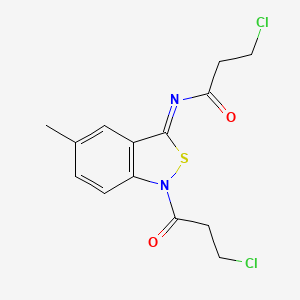
3-Chloro-N-(1-(3-chloro-1-oxopropyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-(1-(3-chloro-1-oxopropyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)propanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzisothiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(1-(3-chloro-1-oxopropyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)propanamide typically involves multiple steps, starting with the preparation of the benzisothiazole core. This core is then functionalized with chloro and propanamide groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Chloro-N-(1-(3-chloro-1-oxopropyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-N-(3-chloro-1-oxopropyl)propanamide
- 5-Methyl-2,1-benzisothiazol-3(1H)-ylidene derivatives
Uniqueness
What sets 3-Chloro-N-(1-(3-chloro-1-oxopropyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)propanamide apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
99523-69-0 |
|---|---|
Fórmula molecular |
C14H14Cl2N2O2S |
Peso molecular |
345.2 g/mol |
Nombre IUPAC |
3-chloro-N-[1-(3-chloropropanoyl)-5-methyl-2,1-benzothiazol-3-ylidene]propanamide |
InChI |
InChI=1S/C14H14Cl2N2O2S/c1-9-2-3-11-10(8-9)14(17-12(19)4-6-15)21-18(11)13(20)5-7-16/h2-3,8H,4-7H2,1H3 |
Clave InChI |
ARKWRHLBILWJGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(SC2=NC(=O)CCCl)C(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


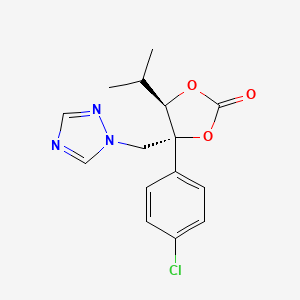
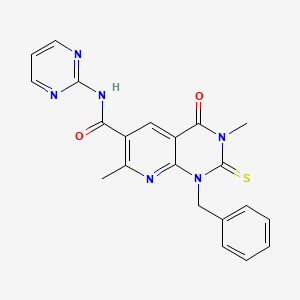
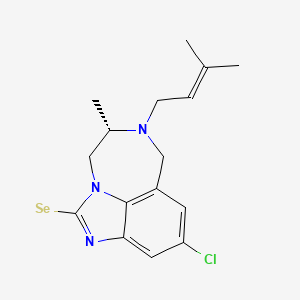
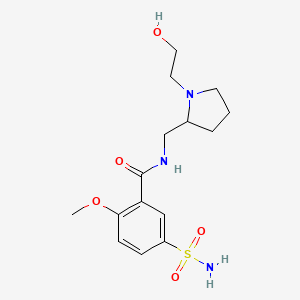
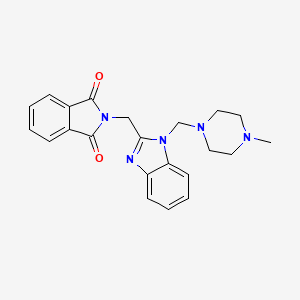
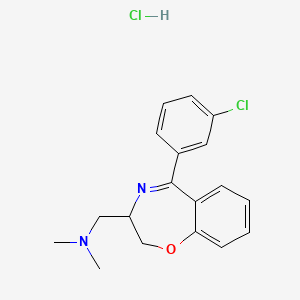
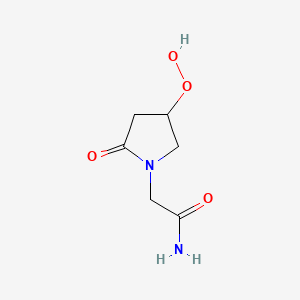

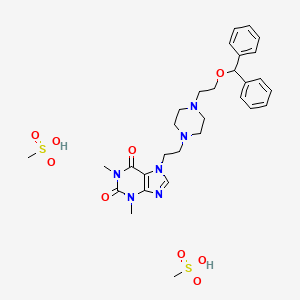
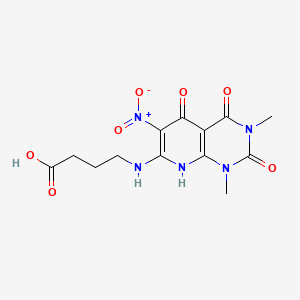

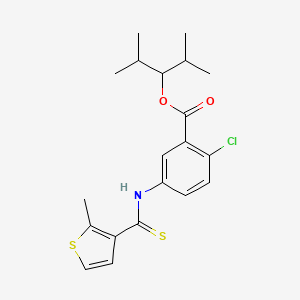
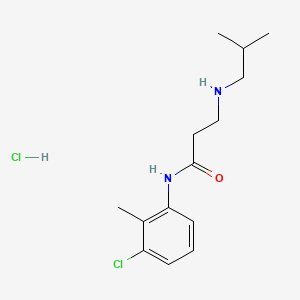
![2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid](/img/structure/B12704389.png)
